molecular formula CH3NO3 B8578879 Carbamoperoxoic acid CAS No. 51838-14-3

Carbamoperoxoic acid

Cat. No.: B8578879
CAS No.: 51838-14-3
M. Wt: 77.040 g/mol
InChI Key: VSKFADHADUWCCL-UHFFFAOYSA-N
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Description

Carbamoperoxoic acid (IUPAC Preferred Name: H₂N–CO–OOH) is a peroxoic acid derivative characterized by a carbamoyl group (H₂N–CO–) attached to a peroxo (–OOH) functional group . Its tert-butyl ester derivative, this compound, ethyl-, 1,1-dimethylethyl ester (CAS 42930-05-2), has the molecular formula C₇H₁₅NO₃ and a molecular weight of 161.2 g/mol . The peroxo (–O–O–) group imparts strong oxidizing properties, making this compound and its derivatives valuable in organic synthesis and industrial applications, such as polymerization initiators or epoxidation agents .

Properties

CAS No.

51838-14-3

Molecular Formula

CH3NO3

Molecular Weight

77.040 g/mol

IUPAC Name

carbamoperoxoic acid

InChI

InChI=1S/CH3NO3/c2-1(3)5-4/h4H,(H2,2,3)

InChI Key

VSKFADHADUWCCL-UHFFFAOYSA-N

Canonical SMILES

C(=O)(N)OO

Origin of Product

United States

Comparison with Similar Compounds

Carbonoperoxoic Acid (HO–CO–OOH)

  • Structure and Reactivity: Carbonoperoxoic acid replaces the carbamoyl group with a hydroxyl (–OH), resulting in the formula HO–CO–OOH. This compound is less stable than carbamoperoxoic acid due to the absence of the electron-donating carbamoyl group, which stabilizes the peroxo moiety .
  • Applications : Primarily used in laboratory-scale oxidations, but its instability limits industrial use compared to this compound derivatives .

Carboperoxothioic Acid (HS–CO–OOH)

  • Structure and Reactivity : Sulfur replaces the hydroxyl oxygen in the carboxylic acid group (HS–CO–OOH). The larger atomic radius and lower electronegativity of sulfur reduce oxidative potency but enhance selectivity in thiol-specific reactions .
  • Applications : Utilized in niche synthetic pathways requiring sulfur-based oxidation .

Carbonodiperoxoic Acid (HOO–CO–OOH)

  • Structure and Reactivity : Features two peroxo groups (HOO–CO–OOH), making it a stronger oxidizer than this compound. However, its high reactivity and instability necessitate careful handling .
  • Applications: Limited to controlled environments for specialized oxidation reactions .

DL-Carnitine (C₇H₁₅NO₃)

  • industrial applications .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound (ester) 42930-05-2 C₇H₁₅NO₃ 161.2 Carbamoyl, Peroxo Organic synthesis, polymerization
Carbonoperoxoic acid N/A HO–CO–OOH 108.0 Hydroxyl, Peroxo Laboratory oxidations
Carboperoxothioic acid N/A HS–CO–OOH 124.1 Thiol, Peroxo Sulfur-specific reactions
DL-Carnitine 461-06-3 C₇H₁₅NO₃ 161.2 Quaternary ammonium, Hydroxyl Metabolic processes

Research Findings and Stability Analysis

  • Stability: this compound derivatives (e.g., tert-butyl ester) exhibit superior stability compared to carbonoperoxoic acid due to steric protection of the peroxo group by the carbamoyl and bulky ester groups .
  • Reactivity: The carbamoyl group in this compound enhances electrophilicity, enabling efficient epoxidation of alkenes, whereas carbonodiperoxoic acid’s diperoxo structure leads to overoxidation side reactions .
  • Industrial Relevance: Esters of this compound are preferred in manufacturing due to their balance of reactivity and safety, unlike highly unstable analogs like carbonodiperoxoic acid .

Q & A

Q. What are the established protocols for synthesizing carbamoperoxoic acid (H₂N-CO-OOH) in laboratory settings?

Methodological Answer: this compound is synthesized via condensation reactions between hydroxylamine derivatives and carbonyl precursors under controlled acidic conditions. A typical protocol involves:

  • Reacting hydroxylamine hydrochloride (NH₂OH·HCl) with a carbonyl source (e.g., urea derivatives) in a polar solvent (e.g., water or ethanol).
  • Maintaining temperatures between 0–5°C to minimize peroxide decomposition .
  • Purification via recrystallization or column chromatography. Ensure reproducibility by documenting solvent purity, reaction time, and stoichiometric ratios, adhering to guidelines for experimental reproducibility outlined in chemistry journals .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., peroxo O-O stretch ~800 cm⁻¹, carbonyl C=O ~1700 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR for amine protons (~5–6 ppm) and ¹³C NMR for carbonyl carbons (~160–170 ppm).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (m/z ~108 for H₂N-CO-OOH) and fragmentation patterns. Cross-reference data with IUPAC spectral databases and ensure instrument calibration aligns with standardized protocols .

Q. How should researchers handle this compound’s instability during storage?

Methodological Answer: Store the compound in amber vials at –20°C under inert gas (e.g., argon) to prevent peroxide bond cleavage. Conduct stability assays:

  • Monitor decomposition via HPLC or UV-Vis spectroscopy over time.
  • Compare degradation rates under varying pH and temperature conditions. Document findings using controlled variables, as recommended in chemical stability studies .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported reactivity data for this compound?

Methodological Answer: Address contradictions by:

  • Replicating experiments under identical conditions (solvent, temperature, catalysts).
  • Using kinetic studies (e.g., stopped-flow techniques) to measure reaction rates.
  • Applying computational chemistry (DFT calculations) to model reaction pathways and identify intermediates. Cross-validate results with peer-reviewed studies and disclose all variables (e.g., trace metal impurities) that may influence reactivity .

Q. How can computational modeling enhance understanding of this compound’s electronic structure?

Methodological Answer: Perform density functional theory (DFT) calculations to:

  • Optimize molecular geometry and determine bond dissociation energies (e.g., O-O bond strength).
  • Simulate vibrational spectra for comparison with experimental IR/Raman data. Use software suites (e.g., Gaussian, ORCA) with basis sets (e.g., 6-31G*) validated for peroxo compounds. Publish raw computational data in supplementary materials to enable reproducibility .

Q. What methodologies are recommended for analyzing this compound’s role in radical-mediated reactions?

Methodological Answer: Design experiments to track radical intermediates:

  • Use electron paramagnetic resonance (EPR) spectroscopy with spin traps (e.g., DMPO).
  • Conduct isotopic labeling (¹⁸O) to trace oxygen transfer pathways.
  • Compare reaction outcomes in the presence/absence of radical scavengers (e.g., TEMPO). Ensure statistical analysis of triplicate trials to confirm significance .

Q. How can researchers validate the purity of this compound batches for kinetic studies?

Methodological Answer: Implement orthogonal purity assessments:

  • Chromatography : HPLC with UV detection (λ = 200–220 nm for peroxides).
  • Thermogravimetric Analysis (TGA) : Detect volatile impurities.
  • Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values. Disclose purity thresholds (>95%) and analytical margins of error in publications .

Data Analysis and Reporting

Q. What statistical approaches are appropriate for interpreting conflicting stability data across studies?

Methodological Answer: Apply meta-analysis frameworks:

  • Aggregate datasets from published studies, adjusting for methodological heterogeneity.
  • Use regression models to identify covariates (e.g., humidity, light exposure).
  • Report confidence intervals and p-values to quantify uncertainty. Follow guidelines for transparent data reporting in chemistry journals .

Q. How should researchers document synthetic procedures to ensure reproducibility?

Methodological Answer: Adhere to the "Experimental" section guidelines from authoritative journals:

  • Specify reagent grades, equipment models, and reaction scales.
  • Include failure cases (e.g., side reactions under basic conditions).
  • Provide raw spectral data in supplementary materials. Reference IUPAC nomenclature and avoid ambiguous terminology .

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